3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex heterobifunctional small molecule with potential applications in medicinal chemistry, particularly as an inhibitor of cyclin-dependent kinases (CDKs). The compound is identified by the IUPAC name 3-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one and has the molecular formula with a molecular weight of 428.4 g/mol .
This compound is cataloged in chemical databases such as PubChem, where it is listed under the identifier 1020978-04-4. The data is compiled from various sources, including experimental results and computational predictions .
The compound falls under the category of small organic molecules, specifically those that exhibit kinase inhibitory properties. Its structural components include a chromenone moiety, a piperazine group, and pyridazin and pyridine rings, which contribute to its biological activity .
The synthesis of 3-(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. Key steps may include:
These synthetic pathways require careful control of reaction conditions and purification processes to yield the desired compound in high purity .
The synthesis may utilize reagents such as acetic anhydride for acetylation, various coupling agents for amide formation, and solvents like dimethyl sulfoxide or ethanol for reaction medium. Reaction monitoring can be performed via thin-layer chromatography or high-performance liquid chromatography to ensure product formation at each stage .
Key structural data includes:
This data provides insight into the compound's connectivity and stereochemistry .
The compound primarily acts as an inhibitor of cyclin-dependent kinases by binding to their ATP-binding pocket. This competitive inhibition leads to a disruption in cell cycle progression, particularly affecting transitions between different phases of the cell cycle .
Reactions involving this compound can include:
These studies are crucial for understanding its therapeutic potential in oncology .
The mechanism of action involves several steps:
Research indicates that compounds targeting CDKs can significantly alter tumor growth dynamics and are being explored for their potential in cancer therapy .
Some relevant physical properties include:
Key chemical properties involve:
These properties are essential for formulation development in pharmaceutical applications .
The primary applications of 3-(4-(6-(pyridin-2-ylamino)pyridazin-3-y)piperazine -1-carbonyl)-2H-chromen -2-one include:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4